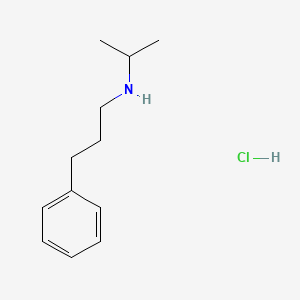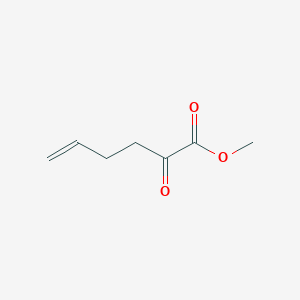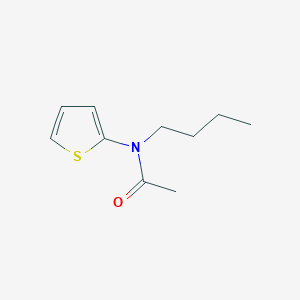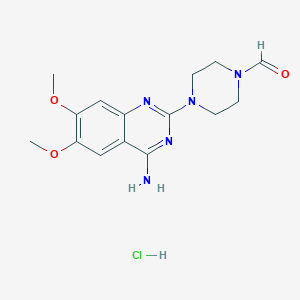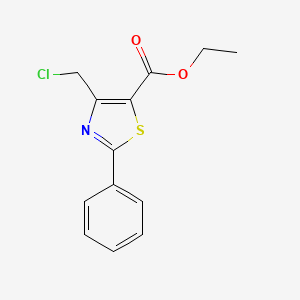
Ethyl 4-(chloromethyl)-2-phenylthiazole-5-carboxylate
描述
Chemical compounds like “Ethyl 4-(chloromethyl)-2-phenylthiazole-5-carboxylate” belong to a class of organic compounds known as thiazoles. Thiazoles are heterocyclic compounds that contain a five-membered aromatic ring made up of one sulfur atom, one nitrogen atom, and three carbon atoms .
Synthesis Analysis
The synthesis of similar compounds often involves reactions like chloromethylation . Chloromethylation is a chemical reaction that introduces a chloromethyl group into a molecule. The reaction is often catalyzed by substances like ZnI2 .Chemical Reactions Analysis
The chemical reactions involving similar compounds often involve processes like cyclocondensation . Cyclocondensation is a chemical reaction in which a molecule forms a cyclic structure through the elimination of a small molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Properties such as boiling point, density, and refractive index can be determined experimentally .科学研究应用
Antioxidant Activity Measurement
Research on determining antioxidant activity highlights a range of tests, such as ORAC, HORAC, TRAP, TOSC, CUPRAC, FRAP, and DPPH, which are crucial for evaluating the antioxidant capacity of complex samples including chemicals and potentially Ethyl 4-(chloromethyl)-2-phenylthiazole-5-carboxylate derivatives. These methods rely on spectrophotometry to monitor reactions involving antioxidant compounds, suggesting that Ethyl 4-(chloromethyl)-2-phenylthiazole-5-carboxylate could be studied under similar frameworks to evaluate its antioxidant properties or to synthesize new antioxidants (Munteanu & Apetrei, 2021).
Amyloid Imaging for Alzheimer's Disease
The development of amyloid imaging ligands, crucial for early detection and the evaluation of new therapies for Alzheimer's disease, presents a potential area for applying Ethyl 4-(chloromethyl)-2-phenylthiazole-5-carboxylate in the synthesis of novel imaging agents. By analogizing with the discussed ligands, this chemical could serve as a precursor or intermediate in developing new compounds for PET scans to measure amyloid in the brain (Nordberg, 2007).
Electron Transport System (ETS) Activity
Investigations into ETS activity in soil, sediment, and pure cultures have underscored the importance of understanding microbial bioactivity for ecological and environmental assessments. Ethyl 4-(chloromethyl)-2-phenylthiazole-5-carboxylate could find applications in studies aiming to modulate or track ETS activity through the synthesis of specific inhibitors or probes designed to interact with the electron transport systems of microbes (Trevors, 1984).
Novel Synthesis Pathways
Research into the novel synthesis of pharmaceuticals and their impurities, like that of omeprazole, underscores the importance of developing new chemical processes. Ethyl 4-(chloromethyl)-2-phenylthiazole-5-carboxylate could be involved in similar innovative synthetic routes, offering opportunities to create new or improved pharmaceuticals with potentially fewer impurities or enhanced efficacy (Saini et al., 2019).
安全和危害
属性
IUPAC Name |
ethyl 4-(chloromethyl)-2-phenyl-1,3-thiazole-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClNO2S/c1-2-17-13(16)11-10(8-14)15-12(18-11)9-6-4-3-5-7-9/h3-7H,2,8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSOLOSTYTONQEZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)C2=CC=CC=C2)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-(chloromethyl)-2-phenylthiazole-5-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



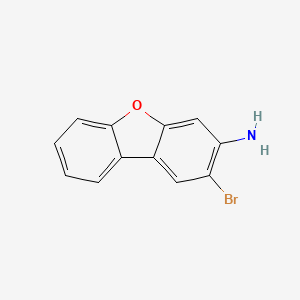
![3-[Hydroxy-bis(trimethylsilyloxy)silyl]propyl 2-methylprop-2-enoate](/img/structure/B3156794.png)
![3,8-Diazabicyclo[4.2.0]octane](/img/structure/B3156797.png)
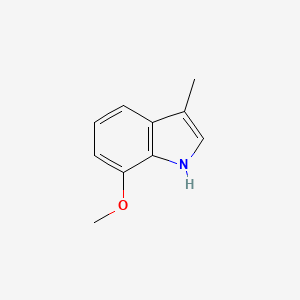
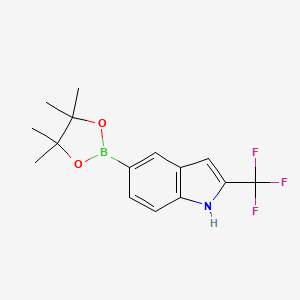
![{1-[(3-Methylphenyl)methyl]piperidin-4-yl}methanamine](/img/structure/B3156833.png)
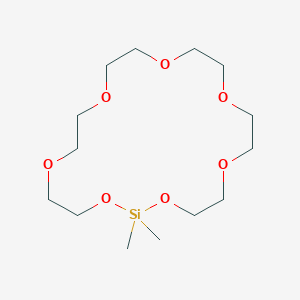
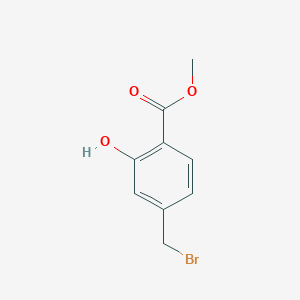
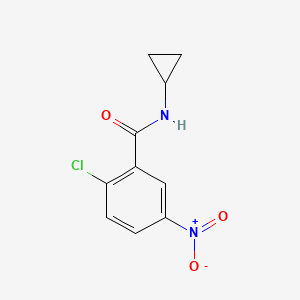
![2-[3-(2-furyl)-1H-pyrazol-1-yl]-1-ethanol](/img/structure/B3156865.png)
